B1575747 Temporin-CDYd

Temporin-CDYd

货号: B1575747
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Temporin-CDYd is a synthetic peptide (Sequence: FIGPLISALASLFKG) based on the natural host defense peptide found in the skin secretions of Dybovsky's frog ( Rana dybowskii ) . As a member of the temporin family, it is characterized by its short length and potential cationic, amphipathic structure, which facilitates its primary mechanism of action: interacting with and disrupting microbial cell membranes . This membrane-permeabilizing activity is a subject of significant research interest for developing novel anti-infective agents, particularly against Gram-positive bacteria and other pathogens . Supplied as a lyophilized powder with a high purity level (≥97%), this peptide is provided exclusively for research purposes in the field of antimicrobial discovery . Investigations into this compound and its analogs contribute to the broader understanding of Structure-Activity Relationships (SAR) in host defense peptides, exploring the critical balance of hydrophobicity and charge for antimicrobial efficacy and cell selectivity . Further research is necessary to fully elucidate its specific spectrum of activity, mechanism at the molecular level, and potential for therapeutic development against resistant pathogens . This product is intended for research use only. It is not approved for human or veterinary diagnosis, therapeutic use, or any form of consumer application. All handling and storage procedures should adhere to recommended laboratory safety protocols.

属性

生物活性

Antimicrobial

序列

FIGPLISALASLFKG

产品来源

United States

相似化合物的比较

Tables and Figures

  • Table 1 : Structural and functional comparison of temporins.
  • Figure 1: Helical wheel projection of this compound (data derived from CTD’s amino acid-based compound repository) .

准备方法

Synthetic Peptide Synthesis (Solid-Phase Peptide Synthesis)

The primary method for preparing this compound is chemical synthesis using SPPS, which allows precise control over the amino acid sequence and modifications. Key steps include:

  • Resin Loading: The first amino acid is anchored to a solid resin support.
  • Sequential Coupling: Amino acids are sequentially added in the desired order using protected amino acid derivatives to prevent side reactions.
  • Deprotection: Temporary protecting groups are removed after each coupling to expose the reactive amine for the next amino acid.
  • Cleavage and Purification: After chain assembly, the peptide is cleaved from the resin, and side-chain protecting groups are removed. The crude peptide is then purified, typically by high-performance liquid chromatography (HPLC), to achieve >95% purity.

Peptide Purification and Quality Control

  • HPLC Purification: Reverse-phase HPLC is used to purify the crude peptide. The purity of this compound is generally reported around 97% as measured by analytical HPLC.
  • Mass Spectrometry: Confirms the molecular weight and correct sequence.
  • Batch-to-Batch Variation: Monitoring purity and consistency between batches is critical for reproducibility in research applications.

Research Findings on Preparation and Properties of this compound

Source and Synthetic Origin

This compound is synthetically produced based on its natural sequence identified from Rana dybowskii. The synthetic approach ensures high purity and reproducibility, essential for experimental consistency.

Physicochemical Properties Relevant to Preparation

Property Details
Peptide Length 15 amino acids
Amino Acid Sequence Phe-Ile-Gly-Pro-Leu-Ile-Ser-Ala-Leu-Ala-Ser-Leu-Phe-Lys-Gly
Peptide Purity (HPLC) 97%
Form Lyophilized powder
Storage Conditions ≤ -20 °C
Source Synthetic

These properties dictate the preparation and storage protocols to maintain peptide integrity.

Antimicrobial Activity Context

Although the preparation methods focus on synthesis and purification, the biological activity of this compound is closely tied to its structural integrity achieved through these methods. The peptide’s antimicrobial properties depend on its sequence and conformation, which are preserved through proper synthesis and handling.

Summary Table of Preparation Steps for this compound

Step Description Notes/Considerations
Resin Loading Attach first amino acid to solid support resin Ensures correct peptide assembly starting point
Sequential Coupling Add amino acids one-by-one with protected groups Prevents side reactions, controls sequence
Deprotection Remove temporary protecting groups after each coupling Prepares peptide for next amino acid addition
Cleavage from Resin Use TFA to cleave peptide and remove side-chain protections TFA residues may remain, affecting peptide properties
Purification Purify crude peptide by reverse-phase HPLC Achieves >95% purity, essential for research
Quality Control Verify purity by HPLC and identity by mass spectrometry Ensures batch consistency and correct sequence
Lyophilization Freeze-dry purified peptide for stable storage Enables long-term storage at -20 °C or below
Optional TFA Removal Remove residual TFA salts if needed Important for sensitive biological assays

常见问题

Basic Research Questions

Q. How can I identify gaps in existing literature on Temporin-CDYd to formulate a novel research hypothesis?

  • Methodological Answer : Conduct a systematic literature review using databases like PubMed and SciFinder, focusing on primary sources (e.g., peer-reviewed journals) rather than secondary summaries. Use keyword variations (e.g., "this compound mechanism," "structural analogs") and filter results by publication date (post-2020) to prioritize recent findings. Map contradictions in reported biological activity or structural data using tools like VOSviewer to visualize research clusters and gaps . Validate hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What experimental parameters are critical for initial characterization of this compound’s antimicrobial activity?

  • Methodological Answer : Design a dose-response assay using standardized microbial strains (e.g., E. coli ATCC 25922) with positive/negative controls. Include minimum inhibitory concentration (MIC) and time-kill kinetics. Use broth microdilution per CLSI guidelines. Replicate experiments ≥3 times to ensure statistical power. Document raw data in spreadsheets with metadata (e.g., pH, temperature) to enable reproducibility .

Q. How should I design a study to validate this compound’s stability under physiological conditions?

  • Methodological Answer : Simulate physiological environments (e.g., serum, varying pH levels) and analyze degradation via HPLC or mass spectrometry. Include timepoints (0h, 24h, 48h) and triplicate runs. Use Arrhenius kinetics to predict shelf-life. Compare results against structurally similar peptides to identify stability trends .

Advanced Research Questions

Q. How can I resolve contradictions in reported cytotoxicity data for this compound across different cell lines?

  • Methodological Answer : Perform meta-analysis of existing datasets to identify confounding variables (e.g., cell passage number, assay type). Replicate conflicting studies under uniform conditions, including identical cell lines (obtained from ATCC) and MTT/WST-1 protocols. Apply ANOVA with post-hoc Tukey tests to quantify variability. Publish raw datasets in open repositories (e.g., Zenodo) for transparency .

Q. What strategies optimize this compound’s bioavailability in in vivo models without structural modification?

  • Methodological Answer : Test formulation additives (e.g., cyclodextrins, liposomes) via pharmacokinetic studies in rodent models. Measure plasma half-life using LC-MS/MS. Employ a crossover design to reduce inter-subject variability. Compare AUC(0–24h) values across formulations. Use nonlinear mixed-effects modeling (NONMEM) for dose optimization .

Q. How can I integrate multi-omics data to elucidate this compound’s mechanism of action in resistant pathogens?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) from treated vs. untreated pathogens. Use pathway enrichment tools (e.g., STRING, KEGG) to identify dysregulated networks. Validate targets via CRISPR-Cas9 knockouts and phenotypic assays. Apply Benjamini-Hochberg correction to minimize false discovery rates .

Data Validation and Reproducibility

Q. What quality controls are essential for ensuring reproducibility in this compound studies?

  • Methodological Answer :

  • Experimental Replicates : ≥3 independent replicates per condition.
  • Blinding : Assign sample IDs randomly; use double-blinding in animal studies.
  • Negative Controls : Include vehicle-only and scrambled peptide controls.
  • Data Sharing : Publish protocols on protocols.io and deposit raw data in FAIR-aligned repositories .

Ethical and Reporting Standards

Q. How should I address ethical considerations in studies involving this compound’s in vivo toxicity?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies. Obtain IACUC approval, justify sample sizes via power analysis, and include humane endpoints. For human cell lines, document provenance and consent (e.g., HEK293 from ATCC). Disclose conflicts of interest and funding sources in manuscripts .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。